REACTION_CXSMILES
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C[O:2][C:3](=O)[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:13][CH2:14][NH:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=1.Cl>O1CCOCC1>[C:22]([C:19]1[CH:20]=[CH:21][C:16]([N:15]2[CH2:14][CH2:13][C:5]3[C:4](=[C:9]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:7][CH:6]=3)[C:3]2=[O:2])=[CH:17][CH:18]=1)([CH3:23])([CH3:25])[CH3:24]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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to give the crude compound as a red oil
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Type
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CUSTOM
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Details
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Purification by silica flash chromatography (0-25% EtOAc:hexane)
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Name
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|
Type
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product
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Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=C(C=CC=C2CC1)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |